molecular formula C16H14N2O B11865351 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one CAS No. 88187-42-2

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one

Katalognummer: B11865351
CAS-Nummer: 88187-42-2
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: BIRUHVSYVFGUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, methylamine, and appropriate naphthyridine precursors.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to form reduced derivatives using reducing agents like sodium borohydride.

    Substitution: Substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Benzyl-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 7-position.

    7-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the benzyl group at the 6-position.

    1,6-Naphthyridin-5(6H)-one: Lacks both the benzyl and methyl groups.

Uniqueness

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

88187-42-2

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

6-benzyl-7-methyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C16H14N2O/c1-12-10-15-14(8-5-9-17-15)16(19)18(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3

InChI-Schlüssel

BIRUHVSYVFGUBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.